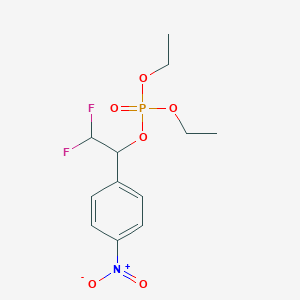
2-(Perfluoropropyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Perfluoropropyl)pyrimidine-5-carboxylic acid is a fluorinated organic compound characterized by its perfluoropropyl group attached to the pyrimidine ring. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine-5-carboxylic acid as the starting material.
Perfluorination: The pyrimidine ring undergoes perfluorination to introduce the perfluoropropyl group. This can be achieved through various fluorination agents, such as elemental fluorine (F2) or cobalt trifluoride (CoF3).
Reaction Conditions: The reaction is usually carried out under controlled conditions, including low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction parameters is maintained.
Continuous Flow Processes: Some production methods may involve continuous flow reactors, which allow for more efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the perfluoropropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous ether or THF.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
2-(Perfluoropropyl)pyrimidine-5-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of fluorinated polymers and coatings due to its chemical resistance and stability.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The perfluoropropyl group enhances the compound's ability to penetrate biological membranes and interact with enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Perfluoropropyl iodide: Similar in structure but contains an iodine atom instead of a carboxylic acid group.
Perfluoropropyl pyridine: Similar pyridine-based compound with a perfluoropropyl group.
Perfluoropropyl benzene: A benzene derivative with a perfluoropropyl group.
Uniqueness: 2-(Perfluoropropyl)pyrimidine-5-carboxylic acid is unique due to its combination of the pyrimidine ring and the perfluoropropyl group, which provides distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7N2O2/c9-6(10,7(11,12)8(13,14)15)5-16-1-3(2-17-5)4(18)19/h1-2H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSECVKGALCZUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8049333.png)
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B8049339.png)
![7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049343.png)
![5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B8049345.png)
![5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B8049350.png)
![Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide](/img/structure/B8049365.png)
![7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8049383.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B8049388.png)
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049393.png)





